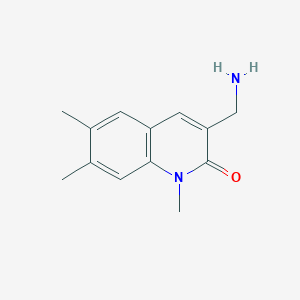

3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one

Descripción general

Descripción

3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with aminomethyl groups often interact with various biological targets, including enzymes and receptors .

Mode of Action

Aminomethyl groups are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites of enzymes .

Biochemical Pathways

Compounds with aminomethyl groups can potentially influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Actividad Biológica

3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline core modified with an aminomethyl group at position 3 and three methyl groups at positions 1, 6, and 7. This unique arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinoline derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induces apoptosis and DNA damage |

| HL-60 (Leukemia) | 10.5 | Inhibits proliferation and induces cell cycle arrest |

| PC-3 (Prostate) | 12.0 | Downregulates Hsp90 client proteins |

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic factors like Bcl-2 .

- DNA Damage : The compound has been observed to cause DNA damage in cancer cells, leading to cell cycle arrest at the G2/M phase. This was confirmed through flow cytometric analysis .

- Inhibition of Proliferation : In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Studies

A recent study focused on the synthesis and evaluation of a series of quinoline derivatives, including this compound. The study found that this compound exhibited strong cytotoxic effects against MCF-7 and HL-60 cell lines compared to normal human umbilical vein endothelial cells (HUVEC), suggesting selective toxicity towards cancerous cells .

Another investigation highlighted the compound's ability to downregulate heat shock proteins (Hsp90), which are often overexpressed in cancer cells and contribute to drug resistance. By targeting these proteins, the compound may enhance the efficacy of existing chemotherapeutic agents .

Aplicaciones Científicas De Investigación

Antiviral Activity

Quinoline derivatives, including 3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one, have been identified as potential antiviral agents. Research indicates that quinoline compounds exhibit activity against several viral strains, including the Zika virus and human immunodeficiency virus (HIV) . The mechanism of action often involves the inhibition of viral replication through interference with viral enzymes or host cell interactions.

Antimicrobial Properties

The antimicrobial efficacy of quinoline derivatives has been documented in various studies. For instance, derivatives have shown significant activity against a range of bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline core can enhance antimicrobial potency . Specifically, this compound has been noted for its ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Structural Modifications and Their Impact

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

- Electron-donating groups at specific positions on the quinoline ring can enhance binding affinity to target enzymes.

- Alkyl substitutions may improve solubility and bioavailability, crucial for therapeutic applications.

Propiedades

IUPAC Name |

3-(aminomethyl)-1,6,7-trimethylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8-4-10-6-11(7-14)13(16)15(3)12(10)5-9(8)2/h4-6H,7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXSQUIEORJLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=O)C(=C2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.